Ethyl O-cyclobutyl-N-methylserinate

Description

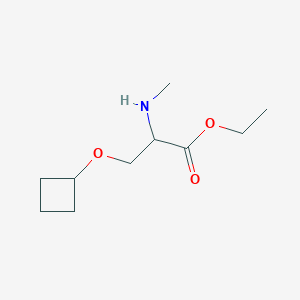

Ethyl O-cyclobutyl-N-methylserinate is a synthetic serine derivative characterized by three key structural modifications:

- O-cyclobutyl substitution on the serine hydroxyl group, introducing a strained four-membered ring that may influence conformational stability and bioactivity.

- N-methylation of the amino group, which can reduce metabolic degradation and improve membrane permeability.

Synthetically, its preparation likely parallels methods for analogous esters, such as acid-catalyzed esterification or coupling reactions under reflux conditions (e.g., benzene with p-toluenesulfonic acid (PTSA), as seen in methyl ester synthesis ).

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl 3-cyclobutyloxy-2-(methylamino)propanoate |

InChI |

InChI=1S/C10H19NO3/c1-3-13-10(12)9(11-2)7-14-8-5-4-6-8/h8-9,11H,3-7H2,1-2H3 |

InChI Key |

QACXPHGKLDVLGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(COC1CCC1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl O-cyclobutyl-N-methylserinate typically involves the esterification of cyclobutyl carboxylic acid with N-methylserine. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl O-cyclobutyl-N-methylserinate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products

Oxidation: Cyclobutyl carboxylic acid.

Reduction: Cyclobutyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl O-cyclobutyl-N-methylserinate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl O-cyclobutyl-N-methylserinate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active components, which then interact with cellular receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

A. 4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate ()

- Key Differences: Ring substituent: Cyclohexyl (six-membered, low strain) vs. cyclobutyl (four-membered, high strain). Cyclobutyl’s strain may enhance binding specificity in target proteins . Ester group: But-2-ynyl (linear, triple bond) vs. ethyl. The butynyl group increases rigidity and may slow ester hydrolysis compared to ethyl .

B. Methyl 2-benzoylamino-3-oxobutanoate ()

- Key Differences: Ester group: Methyl vs. ethyl. Ethyl esters typically exhibit slower hydrolysis, prolonging half-life in vivo. Substituents: Benzoylamino and oxo groups vs. cyclobutyl and N-methyl. The cyclobutyl group in the target compound may confer unique steric effects, while N-methylation reduces polarity .

C. Ethyl Acetate-Extracted Bioactives ()

- Turmeric and Dicranoloma reflexum extracts in ethyl acetate contain diverse esters (e.g., curcuminoids). While structurally distinct, ethyl acetate’s use highlights the solvent’s efficacy in isolating lipophilic esters, suggesting similar utility for Ethyl O-cyclobutyl-N-methylserinate in extraction protocols .

Comparative Data Table

Research Findings and Implications

- Cyclobutyl vs. Cyclohexyl: Cyclobutyl’s strain increases angle tension (≈90° bond angles vs.

- Ester Hydrolysis Rates : Ethyl esters balance lipophilicity and hydrolysis better than methyl (faster hydrolysis) or butynyl (slower hydrolysis), making them ideal for sustained-release formulations .

- N-Methylation : Reduces hydrogen-bonding capacity compared to primary amines, enhancing blood-brain barrier penetration in neuroactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.